

An In-Depth Technical Guide to Ethyl 2,4-dichlorobenzoylformate

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Compound of Interest

Compound Name: Ethyl 2,4-dichlorobenzoylformate

CAS No.: 34966-51-3

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Ethyl 2,4-dichlorobenzoylformate**, a versatile α -keto ester with significant potential in synthetic organic chemistry and drug discovery. While specific literature on this compound is limited, this document synthesizes established chemical principles and data from analogous structures to offer a robust resource for its synthesis, characterization, handling, and application.

Introduction and Physicochemical Properties

Ethyl 2,4-dichlorobenzoylformate is a chlorinated aromatic α -keto ester. The presence of the α -keto ester moiety makes it a valuable synthetic intermediate, as this functional group is a precursor to a variety of other important molecular scaffolds, including α -hydroxy acids, α -amino acids, and heterocyclic systems.[1][2] The dichlorinated phenyl ring also offers sites for further functionalization and influences the compound's reactivity and biological activity.

Table 1: Physicochemical Properties of **Ethyl 2,4-dichlorobenzoylformate**

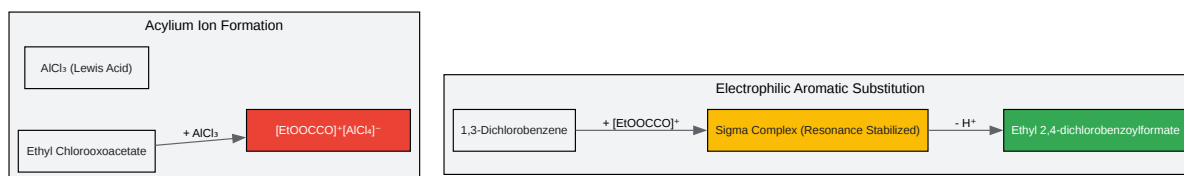
Property	Value	Source
CAS Number	34966-51-3	Internal Data
Molecular Formula	C ₁₀ H ₈ Cl ₂ O ₃	Internal Data
Molecular Weight	247.08 g/mol	Internal Data
Appearance	Predicted to be a colorless to pale yellow liquid or low-melting solid	Inferred from similar compounds
Boiling Point	Not available	-
Melting Point	Not available	-
Solubility	Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water	Inferred from structural analogy

Synthesis of Ethyl 2,4-dichlorobenzoylformate

The most probable and efficient method for the synthesis of **Ethyl 2,4-dichlorobenzoylformate** is through a Friedel-Crafts acylation reaction.^{[3][4]} This well-established method involves the electrophilic substitution of an aromatic compound with an acyl halide in the presence of a Lewis acid catalyst. In this case, 1,3-dichlorobenzene would serve as the aromatic substrate and ethyl chlorooxacetate as the acylating agent.

Proposed Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene. The Lewis acid, typically aluminum chloride (AlCl₃), activates the ethyl chlorooxacetate by coordinating to the chlorine atom, facilitating the formation of the acylium ion.



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Caption: Proposed mechanism for the synthesis of **Ethyl 2,4-dichlorobenzoylformate** via Friedel-Crafts acylation.

Detailed Experimental Protocol (Prophetic)

This protocol is based on established procedures for Friedel-Crafts acylation with α -keto esters and should be optimized for this specific transformation.

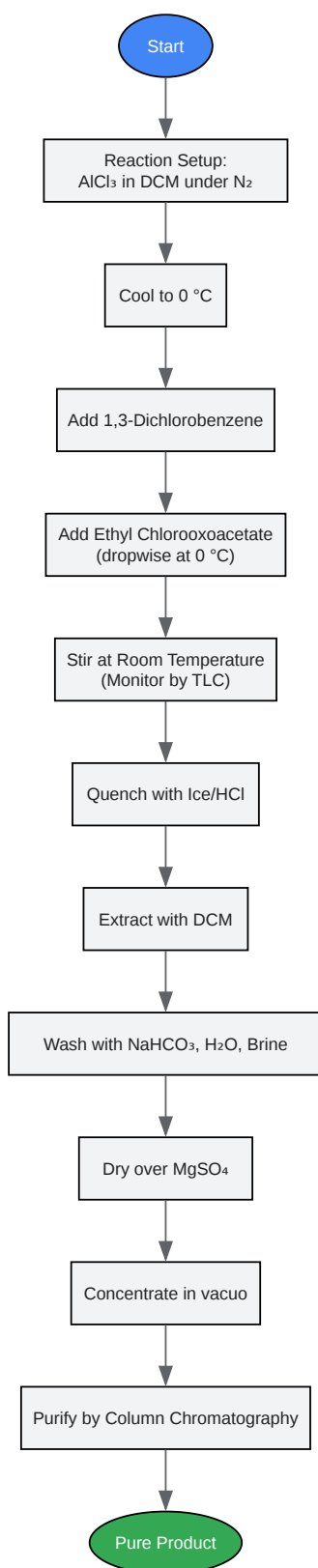
Materials:

- 1,3-Dichlorobenzene
- Ethyl chlorooxoacetate
- Anhydrous aluminum chloride (AlCl₃)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

- Ethyl acetate
- Hexanes

Procedure:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM under a nitrogen atmosphere.
- **Addition of Reactants:** Cool the suspension to 0 °C in an ice bath. Add 1,3-dichlorobenzene (1.0 eq) to the flask.
- **Acylation:** Add ethyl chlorooxoacetate (1.1 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
- **Extraction:** Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers.
- **Washing:** Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **Ethyl 2,4-dichlorobenzoylformate**.



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Caption: Experimental workflow for the synthesis of **Ethyl 2,4-dichlorobenzoylformate**.

Applications in Drug Discovery and Development

α -Keto esters are highly valuable building blocks in medicinal chemistry due to their versatile reactivity.[5] **Ethyl 2,4-dichlorobenzoylformate** can serve as a key intermediate in the synthesis of various pharmacologically active molecules.

- **Synthesis of α -Hydroxy and α -Amino Acids:** The ketone functionality can be selectively reduced to an alcohol to form α -hydroxy esters, which are precursors to α -hydroxy acids. Reductive amination can lead to the formation of α -amino esters, the building blocks of peptides and proteins.
- **Heterocycle Synthesis:** The 1,2-dicarbonyl moiety is a common precursor for the synthesis of a wide range of nitrogen-, oxygen-, and sulfur-containing heterocycles, which are prevalent in many drug scaffolds.
- **Enzyme Inhibitors:** The α -keto ester motif can act as an electrophilic "warhead" in the design of covalent enzyme inhibitors. The dichlorinated phenyl ring can provide specific interactions with the enzyme's active site, enhancing potency and selectivity.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of **Ethyl 2,4-dichlorobenzoylformate**.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Characteristic Signals
^1H NMR	- Ethyl group: Triplet (~1.4 ppm, 3H) and Quartet (~4.4 ppm, 2H). - Aromatic protons: Multiplets in the range of 7.3-7.8 ppm (3H)[6].
^{13}C NMR	- Ethyl group: ~14 ppm (CH_3) and ~62 ppm (CH_2). - Carbonyls: ~165 ppm (ester $\text{C}=\text{O}$) and ~185 ppm (keto $\text{C}=\text{O}$)[7]. - Aromatic carbons: Signals between 125-140 ppm, including two C-Cl bearing carbons.
IR Spectroscopy	- $\text{C}=\text{O}$ stretching (ester): ~1735-1750 cm^{-1} (strong)[8][9][10]. - $\text{C}=\text{O}$ stretching (ketone): ~1680-1700 cm^{-1} (strong)[11]. - $\text{C}-\text{O}$ stretching: ~1200-1300 cm^{-1} (strong). - Aromatic $\text{C}-\text{H}$ and $\text{C}=\text{C}$ stretching: ~3000-3100 cm^{-1} and ~1450-1600 cm^{-1} , respectively.
Mass Spectrometry	- Molecular Ion (M^+): Peak at m/z 246/248/250 (due to chlorine isotopes). - Major Fragments: Loss of the ethoxy group ($-\text{OCH}_2\text{CH}_3$, m/z 45), loss of the entire ester group ($-\text{COOCH}_2\text{CH}_3$, m/z 73), and fragmentation of the dichlorobenzoyl moiety[12][13][14].

Safety and Handling

As a chlorinated aromatic compound, **Ethyl 2,4-dichlorobenzoylformate** should be handled with appropriate safety precautions to minimize exposure.[15][16][17][18]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[19]
- Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure:

- Skin contact: Immediately wash the affected area with soap and plenty of water.
- Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Inhalation: Move the person to fresh air and seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

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